molecular formula C8H3ClN2O B13780575 [(5-Chlorofuran-2-yl)methylidene]propanedinitrile CAS No. 91937-67-6

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile

Cat. No.: B13780575
CAS No.: 91937-67-6
M. Wt: 178.57 g/mol
InChI Key: NWQSNLTVBGLWCR-UHFFFAOYSA-N
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Description

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile is a chemical compound characterized by the presence of a chlorinated furan ring attached to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chlorofuran-2-yl)methylidene]propanedinitrile typically involves the reaction of 5-chlorofuran-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 5-chlorofuran-2-carbaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chlorofuran-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Chlorofuran-2-yl)methylidene]hydroxylamine
  • 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile

Uniqueness

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile is unique due to its specific structural features, such as the chlorinated furan ring and the propanedinitrile group

Properties

91937-67-6

Molecular Formula

C8H3ClN2O

Molecular Weight

178.57 g/mol

IUPAC Name

2-[(5-chlorofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3ClN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H

InChI Key

NWQSNLTVBGLWCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=C(C#N)C#N

Origin of Product

United States

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